N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 577996-18-0
VCID: VC0357567
InChI: InChI=1S/C22H22N4O/c1-3-4-13-26-21-18(14-16-10-6-8-12-19(16)23-21)20(25-26)24-22(27)17-11-7-5-9-15(17)2/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27)
SMILES: CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4C
Molecular Formula: C22H22N4O
Molecular Weight: 358.4g/mol

N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

CAS No.: 577996-18-0

Main Products

VCID: VC0357567

Molecular Formula: C22H22N4O

Molecular Weight: 358.4g/mol

N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide - 577996-18-0

CAS No. 577996-18-0
Product Name N-(1-Butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
Molecular Formula C22H22N4O
Molecular Weight 358.4g/mol
IUPAC Name N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
Standard InChI InChI=1S/C22H22N4O/c1-3-4-13-26-21-18(14-16-10-6-8-12-19(16)23-21)20(25-26)24-22(27)17-11-7-5-9-15(17)2/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27)
Standard InChIKey VAKCVVRMTWHAPK-UHFFFAOYSA-N
SMILES CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4C
Canonical SMILES CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4C
PubChem Compound 1973201
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator